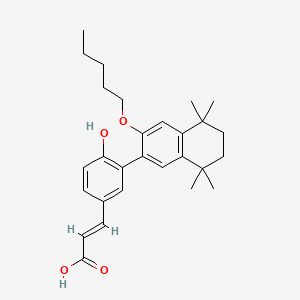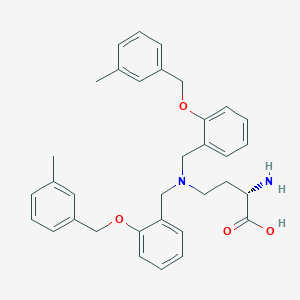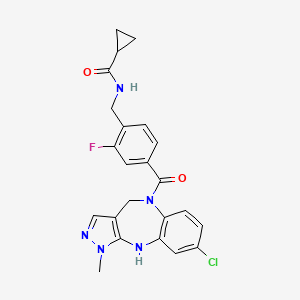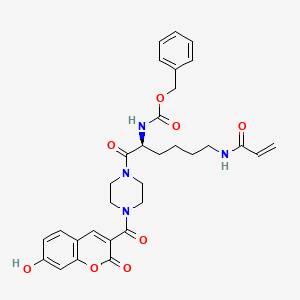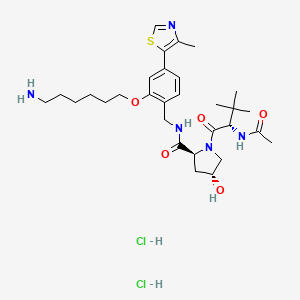
VH032 phenol-linker 2
Overview
Description
VH 032 phenol - linker 2 is a functionalized von-Hippel-Lindau (VHL) protein ligand used primarily in PROTAC (Proteolysis Targeting Chimera) research and development. This compound incorporates an E3 ligase ligand plus an alkyl linker, making it ready for conjugation to a target protein ligand . The chemical formula for VH 032 phenol - linker 2 is C30H47Cl2N5O5S, and it has a molecular weight of 660.7 g/mol .
Mechanism of Action
Target of Action
The primary target of VH032 phenol-linker 2 is the von Hippel-Lindau (VHL) protein . VHL is an E3 ubiquitin ligase, an essential enzyme in the ubiquitin-proteasome system . This system is responsible for protein degradation within cells, and VHL plays a crucial role in this process by recruiting substrates for ubiquitination and subsequent proteasomal degradation .
Mode of Action
This compound is a functionalized VHL ligand used in Proteolysis-Targeting Chimera (PROTAC) research and development . It incorporates an E3 ligase ligand plus a linker ready for conjugation to a target protein ligand . The compound is designed to simultaneously bind to an E3 ligase and a target protein, inducing target ubiquitination and degradation . This process effectively hijacks the ubiquitin-proteasome pathway towards non-native neo-substrate proteins .
Biochemical Pathways
The key biochemical pathway affected by this compound is the ubiquitin-proteasome system . By binding to the VHL E3 ligase and a target protein, the compound induces the ubiquitination and subsequent degradation of the target protein . This mechanism allows for the selective degradation of specific proteins, providing a powerful tool for regulating protein levels within cells .
Pharmacokinetics
PROTACs are typically designed to have good cell permeability, allowing them to effectively reach their intracellular targets . The presence of a linker in this compound also suggests a potential for tunable pharmacokinetics, as the nature and length of the linker can influence the compound’s distribution and clearance .
Result of Action
The primary result of this compound’s action is the degradation of its target protein . By inducing the ubiquitination of the target, the compound leads to its subsequent degradation by the proteasome . This can result in the downregulation of the target protein’s activity, with potential impacts on various cellular processes depending on the specific protein targeted .
Action Environment
The action of this compound, like all PROTACs, can be influenced by various environmental factors. These can include the presence of other proteins, the cellular context, and the specific conditions under which the compound is used
Biochemical Analysis
Biochemical Properties
VH032 phenol-linker 2 plays a significant role in biochemical reactions. It is a VHL/HIF-1α interaction inhibitor . The compound can bind to an E3 ligase and a target protein simultaneously to induce target ubiquitination and degradation . This interaction with enzymes, proteins, and other biomolecules is fundamental for PROTAC development .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . The compound’s ability to induce target ubiquitination and degradation can significantly alter cellular processes .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . As a VHL/HIF-1α interaction inhibitor, it exerts its effects at the molecular level . The compound’s ability to bind to an E3 ligase and a target protein simultaneously allows it to induce target ubiquitination and degradation .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is crucial for understanding its temporal effects .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models . Studies may observe threshold effects, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
This compound is involved in metabolic pathways . It interacts with enzymes or cofactors and can affect metabolic flux or metabolite levels .
Transport and Distribution
This compound is transported and distributed within cells and tissues . It interacts with transporters or binding proteins, and these interactions can affect its localization or accumulation .
Subcellular Localization
The subcellular localization of this compound and its effects on activity or function are significant . Targeting signals or post-translational modifications may direct it to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of VH 032 phenol - linker 2 involves multiple steps, starting with the preparation of the VHL ligand. The VHL ligand is functionalized with a phenol group and an alkyl linker. The synthetic route typically includes the following steps:
Formation of the VHL Ligand: The VHL ligand is synthesized by reacting (2S,4R)-1-((S)-2-acetamido-3,3-dimethylbutanoyl)-4-hydroxy-N-(2-((6-aminohexyl)oxy)-4-(4-methylthiazol-5-yl)benzyl)pyrrolidine-2-carboxamide with appropriate reagents.
Incorporation of the Alkyl Linker: The alkyl linker is introduced through a series of reactions involving the use of protecting groups and deprotection steps to ensure the correct functionalization of the ligand.
Industrial Production Methods
Industrial production of VH 032 phenol - linker 2 follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Key steps include:
Bulk Synthesis of Intermediates: Large-scale production of intermediates used in the synthesis of the VHL ligand.
Optimization of Reaction Conditions: Fine-tuning reaction parameters such as temperature, solvent, and reaction time to achieve high efficiency and yield.
Purification and Quality Control: Employing techniques like chromatography and crystallization to purify the final product and ensure it meets quality standards.
Chemical Reactions Analysis
Types of Reactions
VH 032 phenol - linker 2 undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones under specific conditions.
Reduction: The compound can undergo reduction reactions, particularly at the amide and thiazole groups.
Substitution: The alkyl linker allows for substitution reactions, enabling the conjugation of different target protein ligands.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used for oxidation reactions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Conditions for substitution reactions often involve the use of bases like sodium hydroxide or potassium carbonate.
Major Products Formed
The major products formed from these reactions include various conjugates of VH 032 phenol - linker 2 with different target protein ligands. These conjugates are used in PROTAC research to study protein degradation pathways .
Scientific Research Applications
VH 032 phenol - linker 2 has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of PROTAC molecules, which are designed to target and degrade specific proteins.
Biology: Employed in studies of protein-protein interactions and the ubiquitin-proteasome system.
Medicine: Investigated for its potential in developing targeted therapies for diseases such as cancer by degrading disease-causing proteins.
Industry: Utilized in the development of new drug candidates and therapeutic strategies
Comparison with Similar Compounds
Similar Compounds
VH 032 phenol-alkylC4-amine: A similar compound with a shorter alkyl linker, used in PROTAC research.
VH 032 amine: A derivative of the VHL ligand with a primary amine functional handle, used for conjugation to target protein ligands.
VH032-thiol-C6-NH2: A VHL ligand-linker conjugate with a thiol group, used in PROTAC technology.
Uniqueness
VH 032 phenol - linker 2 is unique due to its specific functionalization with a phenol group and an alkyl linker, which allows for versatile conjugation to various target protein ligands. This versatility makes it a valuable tool in the development of PROTAC molecules and targeted protein degradation strategies .
Properties
IUPAC Name |
(2S,4R)-1-[(2S)-2-acetamido-3,3-dimethylbutanoyl]-N-[[2-(6-aminohexoxy)-4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]-4-hydroxypyrrolidine-2-carboxamide;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H45N5O5S.2ClH/c1-19-26(41-18-33-19)21-10-11-22(25(14-21)40-13-9-7-6-8-12-31)16-32-28(38)24-15-23(37)17-35(24)29(39)27(30(3,4)5)34-20(2)36;;/h10-11,14,18,23-24,27,37H,6-9,12-13,15-17,31H2,1-5H3,(H,32,38)(H,34,36);2*1H/t23-,24+,27-;;/m1../s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDPHPLMGGQWIRY-SGROTYDGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=N1)C2=CC(=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)C)O)OCCCCCCN.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(SC=N1)C2=CC(=C(C=C2)CNC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)C)O)OCCCCCCN.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H47Cl2N5O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
660.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



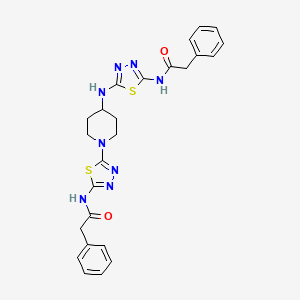


![2-Pyridinecarboxamide, 6-[hexahydro-4-[1-(1-methylethyl)-4-piperidinyl]-1h-1,4-diazepin-1-yl]-n-4-pyridinyl-](/img/structure/B611602.png)

![(R)-3-(4-(Aminomethyl)phenyl)-6-((4-hydroxy-1-(3-phenylbutanoyl)piperidin-4-yl)methyl)-2-methyl-2H-pyrazolo[4,3-d]pyrimidin-7(6H)-one](/img/structure/B611604.png)


